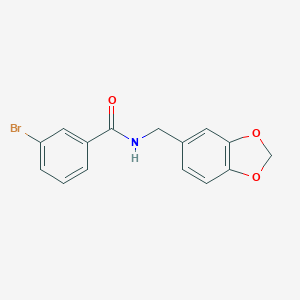

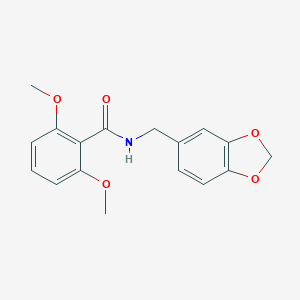

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethoxybenzamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is chemically similar to both stimulants and hallucinogens and produces feelings of increased energy, pleasure, emotional warmth, and distorted sensory and time perception.

Mecanismo De Acción

MDMA acts primarily by increasing the activity of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. It also causes the release of oxytocin, a hormone associated with social bonding and trust.

Biochemical and physiological effects:

MDMA produces a range of physiological and biochemical effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause changes in mood, perception, and thought processes, leading to altered states of consciousness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDMA has been used in various laboratory experiments to study its effects on the brain and behavior. Its ability to enhance social bonding and trust has made it a useful tool for studying social behavior in animals. However, its potential for abuse and neurotoxicity limits its use in certain types of research.

Direcciones Futuras

There are several potential future directions for research on MDMA. One area of interest is its potential therapeutic use in treating addiction, particularly to substances such as alcohol and opioids. Another area of focus is exploring the long-term effects of MDMA use on the brain and behavior, as well as developing safer and more effective methods for administering the drug in a therapeutic setting.

In conclusion, MDMA is a psychoactive drug that has been the subject of extensive research in recent years. While its potential therapeutic uses are promising, its potential for abuse and neurotoxicity must be carefully considered. Further research is needed to fully understand the effects of MDMA on the brain and behavior and to develop safe and effective therapeutic applications.

Métodos De Síntesis

The synthesis of MDMA involves several steps, starting with the extraction of safrole from sassafras oil. The safrole is then converted to isosafrole, which is oxidized to MDP2P. MDP2P is then reduced to MDMA using either aluminum amalgam or mercury-aluminum amalgam.

Aplicaciones Científicas De Investigación

MDMA has been the subject of extensive research in recent years, with studies exploring its potential therapeutic uses in treating various mental health conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has shown promising results in clinical trials, with some participants reporting significant improvements in symptoms.

Propiedades

Fórmula molecular |

C17H17NO5 |

|---|---|

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C17H17NO5/c1-20-13-4-3-5-14(21-2)16(13)17(19)18-9-11-6-7-12-15(8-11)23-10-22-12/h3-8H,9-10H2,1-2H3,(H,18,19) |

Clave InChI |

AJSWQHXKTBECQN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC3=C(C=C2)OCO3 |

SMILES canónico |

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

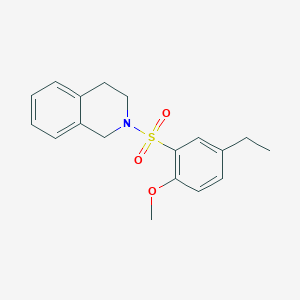

![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)

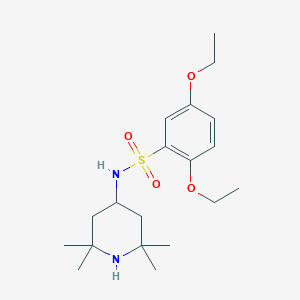

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)